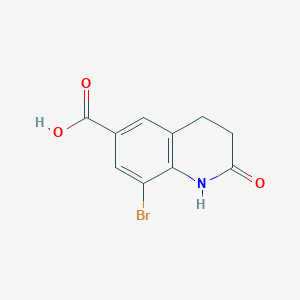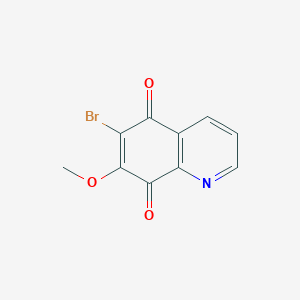
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is a synthetic compound that belongs to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a methoxytetrahydropyran group at the 9th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Methoxytetrahydropyran Group: The methoxytetrahydropyran group can be introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a suitable methoxytetrahydropyran precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of dechlorinated purine derivatives.
Substitution: Formation of purine derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chloro group and methoxytetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the methoxytetrahydropyran group.
9-(6-Methoxytetrahydro-2h-pyran-2-yl)-9h-purine: Lacks the chloro group.
6-Methylpurine: Contains a methyl group instead of a chloro group.
Uniqueness
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is unique due to the presence of both the chloro and methoxytetrahydropyran groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62908-68-3 |
|---|---|
Molekularformel |
C11H13ClN4O2 |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
6-chloro-9-(6-methoxyoxan-2-yl)purine |
InChI |
InChI=1S/C11H13ClN4O2/c1-17-8-4-2-3-7(18-8)16-6-15-9-10(12)13-5-14-11(9)16/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
BOCVZJVZRLTMFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC(O1)N2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)




![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)




